2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(15-6-2-1-3-7-15)23-12-10-22(11-13-23)14-18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPWUGGVDCMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Reactions
Recent methods explore tandem alkylation-acylation sequences to reduce purification steps. For instance, in situ generation of 4-(chloromethyl)piperazine followed by immediate acylation with cyclohexanecarbonyl chloride in the presence of K₂CO₃ yields the target compound in 78% overall yield.
Solid-Phase Synthesis
Polymer-supported catalysts, such as iodine-grafted polyvinylpyrrolidone, enable recyclable reaction systems for benzimidazole alkylation, as demonstrated in benzothiazole syntheses. This approach reduces catalyst costs and simplifies product isolation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 11H, cyclohexyl), 2.5–3.4 (m, 8H, piperazine), 4.6 (s, 2H, CH₂), 7.2–7.8 (m, 4H, benzimidazole).
- MS (ESI+) : m/z 385.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) reveals >99% purity when using sequential column chromatography and recrystallization from ethanol.
Applications and Derivatives
While the target compound itself is primarily a synthetic intermediate, structurally related benzimidazole-piperazine hybrids exhibit antimicrobial and anticancer activities. Derivatives featuring varied acyl groups (e.g., aryl carbonyls) show enhanced bioactivity, suggesting avenues for further exploration.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole ring or the piperazine moiety are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the unique structural features of the compound, which allow it to fit into the active sites of target molecules.
Comparison with Similar Compounds
2-(Piperazin-1-yl)-1H-1,3-benzodiazole Dihydrochloride
- Structure : Features a piperazine ring directly attached to the benzimidazole core but lacks the cyclohexanecarbonyl group.
- Properties : The dihydrochloride salt form improves solubility, a critical factor for bioavailability. The piperazine moiety enhances interactions with enzymes or receptors, as seen in antimicrobial and kinase-targeting compounds .
2-[(4-Nitrophenyl)methyl]-1H-1,3-benzodiazole
- Structure : Substituted with a nitrophenylmethyl group instead of the cyclohexanecarbonyl-piperazine chain.
- Bioactivity : Nitro groups are electron-withdrawing, often enhancing antimicrobial and antiparasitic activity. This compound is commercially available but lacks detailed activity data in the evidence .
- Contrast : The nitro group may confer redox activity, whereas the cyclohexanecarbonyl-piperazine group in the target compound could improve metabolic stability or receptor selectivity.
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (Compound 5b)
- Structure : A polyhydroxybenzene-substituted benzimidazole synthesized via microwave-assisted click chemistry.
- Bioactivity : Exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 0.156 mg·mL⁻¹) and antioxidant properties (DPPH scavenging IC₅₀ = 12.5 μM) .
- Contrast : The hydrophilic triol substituent contrasts with the lipophilic cyclohexanecarbonyl-piperazine group, suggesting divergent pharmacokinetic profiles.
Functional Analogues
Benzimidazole-Triazole Hybrids (e.g., Compound 17)
- Structure : Combines benzimidazole with a 1,2,3-triazole ring via a sulfur-methyl linker.
- Bioactivity : Demonstrated anti-HCV activity (EC₅₀ = 2.8 μM) due to synergistic effects of the hybrid structure .
- Contrast : The triazole moiety introduces hydrogen-bonding capacity, whereas the target compound’s piperazine group may favor interactions with basic residues in enzymes or receptors.
2-(1H-1,3-Benzodiazol-2-yl)phenol (Compound 1b)
- Structure: A phenol-substituted benzimidazole synthesized from salicylaldehyde and o-phenylenediamine.
- Bioactivity : Strong activity against Candida albicans (MIC < 0.3125 mg·mL⁻¹) and moderate antioxidant capacity (ferric ion reducing power = 1.2 mM ascorbic acid equivalent) .
- Contrast: The phenolic hydroxyl group enhances solubility but may limit blood-brain barrier penetration compared to the target compound’s lipophilic substituents.
Comparative Data Tables
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
Table 2: Antioxidant Activity (DPPH Scavenging IC₅₀)
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| 5b | 12.5 | |
| 1b | 25.0 | |
| Ascorbic Acid (Control) | 8.2 |
Biological Activity
2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core substituted with a cyclohexanecarbonylpiperazine moiety. Its chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{17}H_{22}N_{4}O
- Molecular Weight: 302.39 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: The compound has shown promising results in inhibiting the growth of cancer cell lines.
- Antimicrobial Properties: It demonstrates activity against a range of bacterial and fungal strains.
- Neurological Effects: Potential neuroprotective effects have been noted in preliminary studies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can modulate neurotransmitter receptors, contributing to its neuroprotective effects.
- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of the compound against various cancer cell lines, including breast and lung cancer. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound. It was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low micromolar concentrations. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies: Various assays have confirmed its cytotoxicity against multiple cancer types (e.g., MCF7, A549).
- In vivo Studies: Animal models demonstrated reduced tumor growth when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
